3-Chloro-2-(tributylstannyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

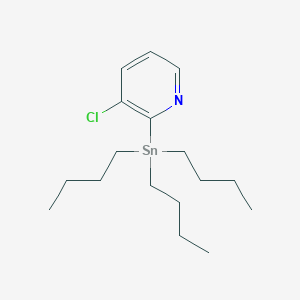

The most common method of synthesizing 3-Chloro-2-(tributylstannyl)pyridine involves the reaction of 3-chloropyridine and tributyltin chloride. It is a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .Molecular Structure Analysis

The molecular formula of this compound is C17H30ClNSn . It has an average mass of 402.590 Da and a monoisotopic mass of 403.108887 Da .Chemical Reactions Analysis

This compound is capable of selective reactions while maintaining the structural integrity of the molecule. It is used as a building block in the synthesis of 2-pyridylazaazulene .Physical And Chemical Properties Analysis

This compound is a viscous liquid that is insoluble in water. It has a molecular weight of 402.6 g/mol. The compound has a melting point of -30°C and a boiling point of 290°C.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

3-Chloro-2-(tributylstannyl)pyridine has been utilized in various chemical synthesis processes. For example, its derivative, Ethynyltributyltin, has shown potential in [4+2] cycloadditions to create functionalized pyridines, which are otherwise challenging to synthesize directly. Such derivatives have applications in developing complex organic compounds (Sauer & Heldmann, 1998). Similarly, 4-tributylstannyl-2,6-oligopyridines, derived from 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines and ethynyltributyltin, have been synthesized and further modified to produce branched oligopyridines (Pabst & Sauer, 1999).

Fluorescent Probes and Electropolymerization

Innovative applications in fluorescent probes have been developed using derivatives of this compound. For instance, 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, synthesized through a reaction involving 2-pyridyl isonitriles, have demonstrated efficiency as fluorescent probes for mercury ions (Shao et al., 2011). Additionally, compounds like 3,5-bis(2,2′-bithiophen-5-yl)pyridine, synthesized through coupling reactions involving thienylstannanes, have been used in electropolymerization to create new electrochromic polymers (Krompiec et al., 2008).

Drug Delivery and Biochemical Applications

In the realm of drug delivery and biochemical applications, derivatives of this compound have shown potential. For example, water-soluble metalla-cages containing pyrenyl derivatives, which include structures derived from pyridine, have been studied for their cytotoxic effects on human ovarian cancer cells, indicating their potential in targeted drug delivery systems (Mattsson et al., 2010).

Safety and Hazards

3-Chloro-2-(tributylstannyl)pyridine is a hazardous compound and should be handled with care. It is known to have reproductive toxicity and should be avoided during pregnancy or breastfeeding . It is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 .

Orientations Futures

Currently, the major use of 3-Chloro-2-(tributylstannyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .

Mécanisme D'action

Target of Action

This compound is often used in early discovery research, and its specific targets may vary depending on the context of its use .

Mode of Action

As a unique chemical, it likely interacts with its targets in a manner that is context-dependent and could vary based on the specific biochemical environment .

Biochemical Pathways

Given its unique structure, it may be involved in various biochemical reactions, potentially influencing multiple pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The effects would likely depend on the specific targets and biochemical pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(tributylstannyl)pyridine . For instance, the compound should be used only outdoors or in a well-ventilated area to ensure safety . Additionally, it is crucial to avoid releasing this compound into the environment due to its potential toxicity .

Analyse Biochimique

Biochemical Properties

3-Chloro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. . This interaction is crucial for the synthesis of complex organic compounds, which can be used in pharmaceutical and agrochemical applications. The nature of these interactions often involves the formation of covalent bonds between the stannyl group and the target biomolecule, leading to the modification of the molecule’s structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the expression of genes related to cell growth and differentiation, thereby impacting cellular processes such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the stannyl group to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in the modification of the enzyme’s active site, altering its catalytic activity and affecting the overall biochemical pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These effects are often dependent on the concentration and duration of exposure, highlighting the importance of careful experimental design in studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can induce beneficial effects, such as the modulation of enzyme activity and the enhancement of metabolic pathways . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration . These findings underscore the need for precise dosage control in experimental studies involving animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can influence the overall metabolic balance within the cell, impacting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The distribution of this compound is often influenced by factors such as tissue permeability and the presence of specific binding sites . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity and function, as it allows for precise interactions with target biomolecules within the cell . For example, this compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism .

Propriétés

IUPAC Name |

tributyl-(3-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSIWQDIUJUACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656781 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-78-0 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)

![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)

![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)